molecular formula C18H22ClN3O2 B5099670 [4-(4-CHLOROBENZYL)PIPERAZINO](3-ETHYL-5-METHYL-4-ISOXAZOLYL)METHANONE

[4-(4-CHLOROBENZYL)PIPERAZINO](3-ETHYL-5-METHYL-4-ISOXAZOLYL)METHANONE

Cat. No.: B5099670
M. Wt: 347.8 g/mol
InChI Key: HXYSBIVKHULYRK-UHFFFAOYSA-N
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Description

4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a chlorobenzyl group and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Chlorobenzyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the chlorobenzyl group.

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized via the reaction of hydroxylamine with β-keto esters under acidic conditions.

    Coupling Reaction: Finally, the chlorobenzyl-substituted piperazine is coupled with the isoxazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chlorobenzyl group, converting it to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Benzyl-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in the development of new drugs.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the isoxazole ring may contribute to the compound’s overall activity. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the chlorobenzyl and isoxazole groups allows for diverse interactions and reactivity, making it a versatile compound in various fields of research.

Properties

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-3-16-17(13(2)24-20-16)18(23)22-10-8-21(9-11-22)12-14-4-6-15(19)7-5-14/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYSBIVKHULYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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